molecular formula C12H15N5 B1483037 (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine CAS No. 2098138-18-0

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1483037
CAS No.: 2098138-18-0
M. Wt: 229.28 g/mol
InChI Key: AWQCQNNYYOKMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a high-purity chemical reagent designed for advanced medicinal chemistry and neuroscience research. This compound features a synthetically versatile scaffold common to the development of novel ligands for G-protein coupled receptors (GPCRs), a prime drug target class. Its core structure, incorporating a pyrazine heterocycle and a cyclopropymethyl-substituted pyrazole, is of significant interest for designing positive allosteric modulators (PAMs), particularly for muscarinic acetylcholine receptor subtypes like the M4 receptor . The compound's methanamine moiety provides a key synthetic handle for further structural elaboration and probe development. The primary research value of this compound lies in its potential application for central nervous system (CNS) drug discovery. Structural analogs based on the 3-(heteroaryl)-1H-pyrazole-4-yl)methanamine core have been investigated as selective allosteric modulators to overcome the limitations of orthosteric agonists, offering improved subtype selectivity and reduced peripheral side effects . Furthermore, the cyclopropylmethyl group is a privileged structure in neuropharmacology, frequently appearing in compounds targeting opioid and other neuromodulatory receptors . Researchers can utilize this reagent as a key intermediate to develop novel chemical probes for studying GPCR signaling, receptor activation mechanisms, and for evaluating new therapeutic candidates for neuropsychiatric and neurodegenerative disorders. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQCQNNYYOKMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a complex organic compound with potential applications in medicinal chemistry. Its structure includes a cyclopropylmethyl group, a pyrazinyl group, and a pyrazolyl group, which contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular Formula C₁₂H₁₅N₅
Molecular Weight 229.28 g/mol
CAS Number 2098051-24-0

The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets. Similar compounds have demonstrated the ability to undergo methylation at the nitrogen of the pyrazine ring, which may influence their biological efficacy.

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic activity of compounds with similar structures. For instance, derivatives have shown promising results against parasites such as Trypanosoma cruzi and Leishmania spp., indicating that this compound could be explored for similar therapeutic applications .

Anticancer Potential

The compound's structural features suggest it may inhibit specific kinases involved in cancer progression. For example, compounds in the same class have been investigated for their ability to inhibit c-MET kinase, which plays a crucial role in tumor growth and metastasis. Early research indicates that modifications to this compound could yield agents with enhanced anticancer properties .

Case Study 1: Antiparasitic Screening

A series of compounds structurally related to this compound were screened for antiparasitic activity. The results showed significant inhibition against Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those of standard treatments like metronidazole .

Case Study 2: Kinase Inhibition

Research focusing on kinase inhibitors has identified several derivatives that exhibit potent inhibitory effects against c-MET and other related kinases. These findings suggest that this compound could serve as a scaffold for developing new anticancer agents .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole and pyrazine structures exhibit significant anticancer properties. Studies suggest that (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Antimicrobial Properties

The dual nitrogen-containing rings in this compound enhance its ability to interact with microbial enzymes, potentially leading to antimicrobial activity. Preliminary investigations have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Neurological Applications

Research into the neuroprotective effects of pyrazole derivatives has suggested that this compound may influence neurotransmitter systems, making it a candidate for studying treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key synthetic routes include:

Stepwise Synthesis

  • Formation of the Pyrazole Ring : Utilizing cyclization reactions involving hydrazine derivatives.
  • Introduction of the Pyrazine Moiety : This can be achieved through nucleophilic substitution reactions where appropriate electrophiles are used.
  • Final Functionalization : The methanamine group is introduced to complete the structure.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound. The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

A study conducted by pharmaceutical researchers evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively, suggesting further exploration as a potential antibiotic agent.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, molecular properties, and inferred biological relevance.

Structural and Functional Analogues

Table 1: Key Structural Features and Molecular Properties
Compound Name 1-Position 3-Position 4-Position Molecular Weight (g/mol) Key Features Source
(Target) (1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine Cyclopropylmethyl Pyrazin-2-yl Methanamine 242.27 High aromaticity from pyrazine; cyclopropane enhances stability
[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine Methyl Propan-2-yl Methanamine 153.23 Alkyl substituents may reduce binding affinity compared to aromatic groups
(1-Methyl-1H-pyrazol-4-yl)methanamine Methyl None Methanamine 111.14 Simplest analog; limited steric hindrance
1-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)-N-methylmethanamine Cyclopropylmethyl None N-Methylmethanamine ~196.26 N-methylation may alter pharmacokinetics (e.g., reduced polarity)

Substituent Effects on Bioactivity

  • Cyclopropylmethyl vs. Methyl : The cyclopropylmethyl group in the target compound likely improves metabolic stability compared to methyl-substituted analogs (e.g., [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine) by resisting oxidative degradation .
  • Pyrazin-2-yl vs. Alkyl/Aryl Groups: The pyrazine ring at the 3-position enables π-π stacking interactions, which are absent in alkyl-substituted analogs (e.g., propan-2-yl in ). This feature is critical for binding to enzymes like acetylcholinesterase, as seen in pyrazole derivatives with fluorophenyl or quinolyl groups .
  • Methanamine vs. N-Methylmethanamine : The primary amine in the target compound may enhance hydrogen bonding compared to N-methylated analogs (e.g., 1-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-N-methylmethanamine), which could reduce polarity and membrane permeability .

Inferred Pharmacological Relevance

While direct activity data are lacking, analogs in (e.g., compound 4, ZINC00220177) show acetylcholinesterase inhibition. In contrast, alkyl-substituted analogs (e.g., [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine) may exhibit weaker inhibition due to reduced electronic complementarity .

Preparation Methods

Suzuki Coupling Reactions

  • Role: The Suzuki coupling is the cornerstone for attaching the pyrazin-2-yl moiety to the pyrazole ring.
  • Procedure:
    • Typically involves coupling a pyrazole boronic acid or boronic ester with a halogenated pyrazine derivative.
    • Palladium catalysts such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct or bis(triphenylphosphine)palladium(II) dichloride are used.
    • Base (e.g., potassium carbonate or cesium carbonate) and solvents like 1,4-dioxane with water under inert nitrogen atmosphere.
    • Reaction temperatures range from 80°C to 100°C, with reaction times from 1.5 to 4 hours depending on conditions.
  • Yields: Reported yields for such coupling steps range from moderate to good (32–69%), depending on substrate and catalyst system.

Alkylation of Pyrazole Nitrogen

  • Role: Introduction of the cyclopropylmethyl group onto the pyrazole nitrogen is achieved via alkylation.
  • Procedure:
    • Alkylation is often performed on the pyrazole boronic ester intermediate prior to coupling.
    • Alkyl halides (e.g., cyclopropylmethyl bromide) are reacted with the pyrazole nitrogen under basic conditions.
    • This step benefits from ease of purification and improved yields (32–68% reported).
  • Advantages: Alkylation at the boronic ester stage simplifies downstream purification and improves overall synthetic efficiency.

Amine Introduction (Methanamine Group)

  • Role: The methanamine group at the 4-position of the pyrazole ring is introduced through reductive amination or nucleophilic substitution on appropriate intermediates.
  • Typical Approach:
    • Starting from a pyrazolylmethanone or halomethyl intermediate, nucleophilic substitution with ammonia or amine sources.
    • Alternatively, reduction of nitrile or nitro precursors to amine.
  • Conditions: Mild to moderate temperatures, often in polar solvents like dimethylformamide or dioxane.
  • Purification: Preparative HPLC or column chromatography to isolate the amine product with high purity.

Representative Synthetic Scheme Summary

Step Reactants/Intermediates Reagents & Conditions Outcome Yield (%)
1 Pyrazole boronic ester + Cyclopropylmethyl halide Alkylation under basic conditions N-alkylated pyrazole boronic ester 32–68
2 Halogenated pyrazine + N-alkylated pyrazole boronic ester Suzuki coupling; Pd catalyst, K2CO3, 1,4-dioxane/H2O, 80°C, N2 atmosphere Coupled pyrazole-pyrazine intermediate 55–69
3 Pyrazolylmethanone intermediate Amination (e.g., reductive amination) (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine Variable, purified by HPLC

Detailed Research Findings and Notes

  • Water-free conditions are preferred during Suzuki coupling to prevent nucleophilic aromatic substitution side reactions, especially with chloropyridine or pyrazine precursors.
  • Microwave-assisted heating can accelerate coupling reactions, reducing reaction times significantly while maintaining good yields.
  • Use of sterically hindered phosphine ligands such as XPhos enhances catalytic efficiency and selectivity in cross-coupling steps involving heteroaryl substrates.
  • Alkylation prior to coupling is generally favored to simplify purification and improve overall yields compared to post-coupling alkylation.
  • Purification techniques such as mass-triggered preparatory HPLC are essential to isolate the final amine compound in high purity due to the complexity of the reaction mixtures.

Comparative Table of Catalysts and Conditions for Suzuki Coupling

Catalyst System Base Solvent Temperature Time Yield (%) Notes
Pd(dppf)Cl2·CH2Cl2 K2CO3 1,4-Dioxane/H2O 80°C 4 h 32–68 Water-free preferred to avoid side reactions
Pd(PPh3)2Cl2 NaHCO3 1,4-Dioxane/H2O 80°C Overnight 55 Standard conditions for heteroaryl coupling
Pd2(dba)3 + XPhos Cs2CO3 1,4-Dioxane/H2O 100°C (microwave) 1.5 h 69 Microwave-assisted, enhanced rate and yield

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, and how are intermediates validated?

  • Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core . For example, cyclopropylmethyl substituents can be introduced via nucleophilic substitution or alkylation reactions using cyclopropylmethyl halides . Key intermediates (e.g., pyrazine-carboxaldehydes) are validated using 1H-NMR (chemical shifts for pyrazine protons at δ 8.5–9.0 ppm) and LC-MS (m/z ~245 for the intermediate) . Purity is confirmed via HPLC (>95%) using C18 columns with acetonitrile/water gradients .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Answer : Structural confirmation relies on 1H/13C-NMR (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrazine protons at δ 8.5–9.0 ppm) and high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C12H15N5, exact mass 229.13 g/mol) . FTIR identifies functional groups (e.g., NH2 stretching at ~3300 cm⁻¹) . X-ray crystallography may resolve stereochemistry but is less common due to crystallization challenges .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the cyclopropylmethyl group under mild conditions?

  • Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation reactions .
  • Catalysis : KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve cyclopropylmethyl halide reactivity .
  • Temperature control : Reactions at 50–60°C balance kinetics and byproduct formation .
  • Workup strategies : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials, while silica gel chromatography isolates the product (Rf ~0.3 in ethyl acetate/hexane) .

Q. What strategies are used to resolve contradictory bioactivity data in pyrazole derivatives?

  • Answer : Contradictions (e.g., variable IC50 values in kinase assays) are addressed by:

  • Target validation : CRISPR/Cas9 knockout models confirm target specificity .
  • Metabolic stability assays : Liver microsome studies (human/rat) assess if metabolites influence activity .
  • Structural analogs : Comparing substituent effects (e.g., pyrazine vs. phenyl groups) identifies SAR trends .
  • Orthogonal assays : Surface plasmon resonance (SPR) validates binding affinity discrepancies from enzyme-linked assays .

Q. What computational methods predict the compound’s interaction with neurological targets (e.g., GPR139)?

  • Answer :

  • Docking studies : Autodock Vina or Schrödinger Suite models binding to GPR139 (PDB: 6N4B), focusing on hydrogen bonds between the methanamine group and Asp138 .
  • MD simulations : GROMACS runs (100 ns) assess stability of the cyclopropylmethyl group in hydrophobic pockets .
  • Free-energy calculations : MM/GBSA estimates ΔG binding (~-9 kcal/mol for high-affinity analogs) .

Methodological Notes

  • Synthesis Challenges : Cyclopropylmethyl groups may undergo ring-opening under acidic conditions; neutral pH is critical during workup .
  • Bioactivity Pitfalls : Pyrazine’s electron-deficient nature may cause off-target binding; counter-screening against kinase panels (e.g., Eurofins KinaseProfiler) is recommended .
  • Data Reproducibility : Batch-to-batch variability in NMR spectra (e.g., NH2 proton splitting) can arise from trace solvents; lyophilization before analysis is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.